10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
CAS No.:
Cat. No.: VC10056420
Molecular Formula: C21H15BrO3
Molecular Weight: 395.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15BrO3 |
|---|---|
| Molecular Weight | 395.2 g/mol |
| IUPAC Name | 10-(4-bromophenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
| Standard InChI | InChI=1S/C21H15BrO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h5-11H,1-4H2 |
| Standard InChI Key | QKOQDIWTUMYITQ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC=C(C=C5)Br)OC2=O |
| Canonical SMILES | C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC=C(C=C5)Br)OC2=O |
Introduction
10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromones. This compound is characterized by its unique molecular structure, which includes a bromophenyl group, a tetrahydrobenzo[c]furo[3,2-g]chromenone core, and a methyl group at the 7-position. The specific arrangement of these functional groups contributes to its distinct chemical and physical properties, making it a subject of interest in various scientific research fields such as medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. These processes often require the use of catalysts, solvents, and controlled temperature and pressure conditions to optimize yield and purity. Industrial production may utilize batch or continuous flow processes to enhance efficiency and sustainability.
Chemical Reactivity
This compound can undergo various chemical reactions, including those typical of aromatic systems and carbonyl functionalities. Common solvents used in these reactions include dichloromethane and ethanol. The choice of reagents and conditions significantly influences the reaction outcomes.
Biological Applications
The mechanism of action for 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets within biological systems. It may bind to various enzymes or receptors, which is crucial for exploring its potential therapeutic applications.
Scientific Applications
The compound has several scientific applications, underscoring its significance in both academic research and industrial contexts. Its unique structure and reactivity make it a valuable subject for study in medicinal chemistry and organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume